molecular formula C11H20N2O3 B13332812 tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B13332812
M. Wt: 228.29 g/mol
InChI Key: URMQWOYCVVKWNZ-UHFFFAOYSA-N
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Description

tert-Butyl 8-amino-6-oxa-2-azaspiro[34]octane-2-carboxylate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

The synthesis of tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the spirocyclic core, followed by the introduction of the tert-butyl ester and amino groups. Reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites on the molecule. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Biological Activity

tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound notable for its unique structural features, including an amino group and an oxa-azaspiro ring system. These characteristics make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

The compound has the following chemical specifications:

PropertyValue
Molecular Formula C₁₁H₂₀N₂O₃
Molecular Weight 228.29 g/mol
IUPAC Name tert-butyl (8R)-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
CAS Number 2227205-53-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. This interaction can modulate enzymatic activity and signal transduction pathways, potentially leading to therapeutic effects in various biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The spirocyclic structure may enhance the compound's ability to penetrate microbial membranes or inhibit essential enzymatic processes within pathogens.

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may influence neurotransmitter systems, although detailed pharmacological profiling is needed.

Anti-inflammatory Properties

Compounds containing spirocyclic frameworks have shown anti-inflammatory effects in various models. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of immune cell activity.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation
    A study published in RSC Advances details the synthesis of related azaspiro compounds and their biological evaluations, highlighting the importance of the azaspiro structure in enhancing bioactivity .
  • Structure-Activity Relationship (SAR) Studies
    SAR studies on similar compounds suggest that modifications to the amino group and the spirocyclic framework can significantly affect biological activity. This emphasizes the need for systematic exploration of derivatives to optimize therapeutic potential .
  • Potential for Drug Development
    Given its unique properties, this compound is being explored as a lead compound in drug discovery programs targeting neurological and infectious diseases .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-5-11(6-13)7-15-4-8(11)12/h8H,4-7,12H2,1-3H3

InChI Key

URMQWOYCVVKWNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COCC2N

Origin of Product

United States

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